molecular formula C17H20BNO6S2 B7955366 4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamido]benzoic acid

4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamido]benzoic acid

Cat. No.: B7955366
M. Wt: 409.3 g/mol
InChI Key: WYROMNQBNBCFFB-UHFFFAOYSA-N
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Description

4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamido]benzoic acid is a complex organic compound featuring a thiophene ring, a boronic acid derivative, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamido]benzoic acid typically involves multiple steps, starting with the preparation of the thiophene ring, followed by the introduction of the boronic acid derivative and the sulfonamide group. Common reagents and catalysts used in these reactions include boronic acids, thiophene derivatives, and sulfonamides.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions using strong nucleophiles.

  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions.

Major Products Formed:

  • Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction typically results in the formation of alcohols or amines.

  • Substitution reactions can produce various substituted thiophenes.

  • Coupling reactions can yield biaryl compounds or other complex structures.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology: In biological research, this compound can be used as a probe or inhibitor in studies involving enzyme activity or protein interactions. Its sulfonamide group can interact with various biological targets, making it a valuable tool in drug discovery.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceuticals.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique structure and reactivity profile make it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which 4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamido]benzoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Similar structure but lacks the thiophene and sulfonamide groups.

  • 4-(5-(Bromomethyl)thiophene-2-sulfonamido)benzoic acid: Similar structure but with a bromomethyl group instead of the boronic acid derivative.

  • 4-(5-(Chloromethyl)thiophene-2-sulfonamido)benzoic acid: Similar structure but with a chloromethyl group instead of the boronic acid derivative.

Uniqueness: The presence of both the boronic acid and sulfonamide groups in 4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamido]benzoic acid makes it unique compared to other similar compounds

Properties

IUPAC Name

4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO6S2/c1-16(2)17(3,4)25-18(24-16)13-9-10-14(26-13)27(22,23)19-12-7-5-11(6-8-12)15(20)21/h5-10,19H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYROMNQBNBCFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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